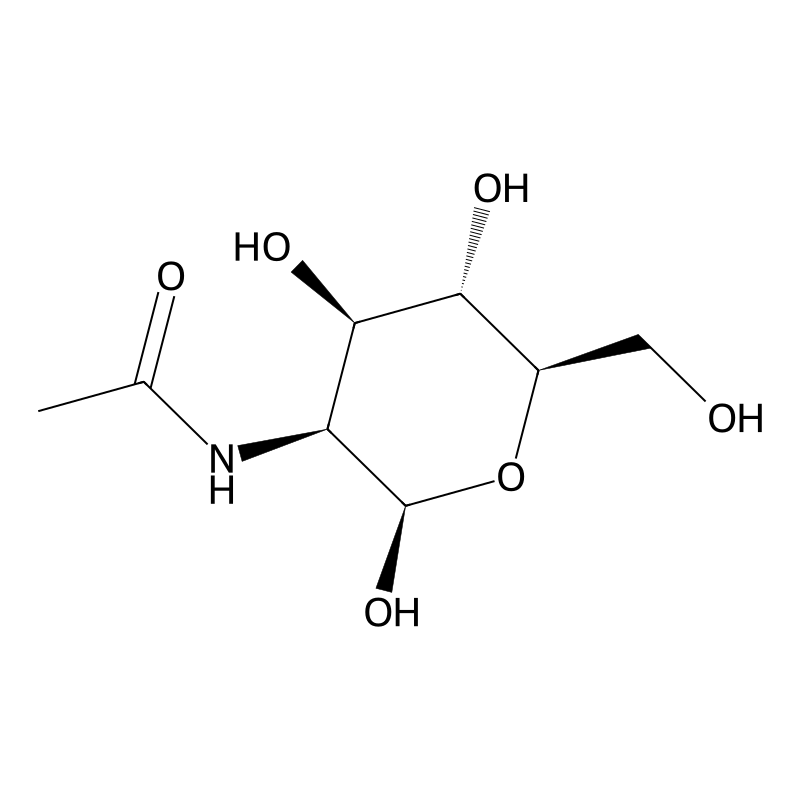

beta-D-N-Acetylmannosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Beta-D-N-Acetylmannosamine, also known as N-Acetyl-D-mannosamine, is a hexosamine monosaccharide classified as an acylaminosugar. This compound plays a crucial role in various biological processes, particularly in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. The molecular formula of beta-D-N-Acetylmannosamine is C₈H₁₅NO₆, and it is characterized by its stable and neutral nature. It acts as a precursor to N-acetylneuraminic acid, also known as sialic acid, which is vital for cellular interactions and signaling processes in mammals .

- ManNAc acts as a precursor in the biosynthesis of sialic acids []. Sialic acids are attached to glycoproteins and glycolipids on cell surfaces, influencing cell-cell interactions, cell signaling, and immune recognition [].

- The specific mechanism of action of sialic acids depends on their position and type of linkage on the cell surface [].

Precursor for Sialic Acid Biosynthesis:

ManNAc plays a crucial role in the biosynthesis of sialic acid, a vital component of glycans (sugar chains) attached to proteins and lipids. It acts as the first committed precursor for sialic acid production. Wikipedia: N-Acetylmannosamine: The sialic acid biosynthesis pathway starts in the cytoplasm, utilizing UDP-GlcNAc (derived from glucose) as the primary substrate. In the rate-limiting step, UDP-GlcNAc is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase. Nature: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study: Following its formation, ManNAc gets phosphorylated by ManNAc kinase before further conversion into sialic acid. This process highlights the essential role of ManNAc as a stepping stone for generating sialic acid, impacting various biological functions.

Research Applications in GNE Myopathy:

GNE myopathy is a rare, progressive neuromuscular disease caused by mutations in the GNE gene. This gene encodes a bifunctional enzyme with both UDP-GlcNAc 2-epimerase and ManNAc kinase activities, crucial for sialic acid biosynthesis. Mutations in the GNE gene lead to decreased sialic acid production, impacting muscle function and development. Genetics in Medicine: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study:

Due to its role as a precursor for sialic acid, ManNAc has emerged as a potential therapeutic candidate for GNE myopathy. Studies demonstrate that oral administration of ManNAc increases sialic acid biosynthesis and improves muscle sialylation in animal models of the disease, suggesting potential for clinical application. Genetics in Medicine: Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study: Clinical trials are currently underway to evaluate the safety and efficacy of ManNAc as a treatment for GNE myopathy.

Other Research Areas:

While research on ManNAc primarily focuses on GNE myopathy, it also holds potential in other areas of scientific exploration. For instance, studies investigate its impact on:

- Neurodegenerative diseases: Sialic acid plays a role in brain development and function. Investigating ManNAc's influence on sialic acid levels might contribute to understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cancer progression: Sialic acid expression is linked to cancer cell proliferation and metastasis. Research is ongoing to understand how ManNAc might impact these processes.

- Aldol Condensation: It undergoes reversible aldol condensation with pyruvate to form N-acetylneuraminic acid. This reaction is catalyzed by the enzyme N-acetylneuraminic acid lyase, which facilitates the formation of carbon-carbon bonds .

- Epimerization: Beta-D-N-Acetylmannosamine can be synthesized from N-acetyl-D-glucosamine through base-catalyzed epimerization. This process alters the configuration of the sugar molecule at specific carbon positions .

- Phosphorylation: In metabolic pathways, beta-D-N-Acetylmannosamine can be phosphorylated by specific kinases, leading to its activation for further bio

Beta-D-N-Acetylmannosamine is integral to several biological functions:

- Sialic Acid Biosynthesis: It serves as the first committed precursor in the biosynthetic pathway of sialic acid. The conversion of UDP-N-acetylglucosamine to beta-D-N-Acetylmannosamine is catalyzed by UDP-GlcNAc 2-epimerase, which is a rate-limiting step in this pathway .

- Cellular Functions: Sialic acids derived from beta-D-N-Acetylmannosamine are critical for cell-cell interactions, immune response modulation, and pathogen recognition. They contribute to the negative charge on cell surfaces, influencing various biological activities .

Beta-D-N-Acetylmannosamine can be synthesized through several methods:

- Aldolase Treatment: This method involves treating sialic acid with aldolase enzymes to yield beta-D-N-Acetylmannosamine and pyruvic acid .

- Base-Catalyzed Epimerization: N-acetyl-D-glucosamine can be converted into beta-D-N-Acetylmannosamine via base-catalyzed epimerization processes .

- Rhodium-Catalyzed Reactions: Rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates represents another synthetic route for producing this compound .

Beta-D-N-Acetylmannosamine has several applications across various fields:

- Therapeutics: Its potential therapeutic effects are being explored in conditions where sialic acid biosynthesis is impaired, such as in certain metabolic disorders like Salla disease and infantile sialic acid storage disease .

- Biotechnology: In biopharmaceutical manufacturing, beta-D-N-Acetylmannosamine is used to enhance sialylation of glycoproteins, improving their efficacy and stability during therapeutic applications .

- Research: It serves as a valuable tool in glycobiology studies, helping researchers understand glycan structures and their biological implications .

Studies have shown that beta-D-N-Acetylmannosamine interacts with various enzymes and proteins involved in glycan metabolism:

- N-Acetylmannosamine Kinases: These kinases are crucial for phosphorylating beta-D-N-Acetylmannosamine, facilitating its incorporation into metabolic pathways related to sialic acids .

- Glycoprotein Sialylation: The addition of beta-D-N-Acetylmannosamine to culture media has been shown to enhance the sialylation of recombinant glycoproteins, leading to improved therapeutic outcomes .

Several compounds share structural or functional similarities with beta-D-N-Acetylmannosamine. Below are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-Acetyl-D-glucosamine | Hexosamine structure | Precursor for chitin synthesis |

| N-Acetylneuraminic acid | Sialic acid | Key component for cell surface interactions |

| D-Mannose | Monosaccharide | Important for mannose-binding lectins |

| N-Acetylgalactosamine | Acylaminosugar | Involved in galactose metabolism |

Uniqueness of Beta-D-N-Acetylmannosamine

Beta-D-N-Acetylmannosamine stands out due to its specific role as a precursor for sialic acids, which are crucial for many physiological processes including immune responses and cellular communication. Unlike other hexosamines or monosaccharides, its direct involvement in the biosynthesis of negatively charged sialic acids highlights its unique importance in biochemistry and medicine.

Beta-D-ManNAc was first identified in the mid-20th century during investigations into sialic acid metabolism. The discovery of its role as the committed precursor of N-acetylneuraminic acid (Neu5Ac, the predominant sialic acid in humans) emerged from enzymatic studies of UDP-N-acetylglucosamine (UDP-GlcNAc) 2-epimerase, which catalyzes the conversion of UDP-GlcNAc to ManNAc. This epimerization reaction, later linked to the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), became a focal point for understanding sialic acid biosynthesis and its regulatory mechanisms.

In the 1990s, Werner Reutter’s pioneering work demonstrated that synthetic ManNAc analogs could be metabolically incorporated into sialoglycans, enabling targeted glycan modifications. This breakthrough laid the groundwork for metabolic glycoengineering (MGE), a field that leverages beta-D-ManNAc derivatives to manipulate cell-surface glycans for therapeutic and diagnostic purposes.

Significance as a Key Sialic Acid Precursor in Research

Beta-D-ManNAc occupies a central position in the sialic acid biosynthetic pathway (Figure 1). The enzymatic cascade begins with UDP-GlcNAc 2-epimerase converting UDP-GlcNAc to ManNAc, which is subsequently phosphorylated by ManNAc kinase to form ManNAc-6-phosphate. This intermediate undergoes aldol condensation with phosphoenolpyruvate (PEP) to yield Neu5Ac-9-phosphate, the immediate precursor of CMP-Neu5Ac—the activated donor substrate for sialyltransferases.

Key Regulatory Mechanisms:

- Feedback Inhibition: CMP-Neu5Ac allosterically inhibits UDP-GlcNAc 2-epimerase, ensuring homeostatic control of sialic acid production.

- Salvage Pathways: Exogenous beta-D-ManNAc bypasses feedback inhibition, making it invaluable for studying sialylation defects in diseases like GNE myopathy.

Current Research Landscape and Academic Applications

Contemporary research exploits beta-D-ManNAc’s metabolic flexibility to address challenges in immunology, oncology, and regenerative medicine. For example:

- Glycoengineering: Modified ManNAc analogs (e.g., N-propanoyl-, N-azidoacetyl-) introduce bioorthogonal functional groups into cell-surface sialoglycans, enabling targeted drug delivery and imaging.

- Therapeutic Development: Clinical trials of beta-D-ManNAc supplementation in GNE myopathy patients have shown improved sarcolemmal sialylation and slowed disease progression.

- Virology: Engineered sialoglycans block viral adhesion by masking receptors for influenza and SARS-CoV-2.

The UDP-N-acetylglucosamine 2-epimerase represents the initial and rate-limiting step in sialic acid biosynthesis. This enzyme catalyzes the reversible epimerization of UDP-N-acetylglucosamine to UDP-N-acetylmannosamine, which is subsequently hydrolyzed to yield N-acetylmannosamine and UDP [1]. The epimerase activity is particularly significant as it controls the flux through the entire sialic acid biosynthetic pathway.

Kinetic Analysis and Reaction Mechanisms

The kinetic characteristics of UDP-GlcNAc 2-epimerase reveal sophisticated regulatory mechanisms that ensure proper metabolic control. Extensive kinetic analysis of the recombinant Escherichia coli enzyme demonstrates a kcat value of 4.8 ± 0.2 s⁻¹ and an apparent Km of 0.73 ± 0.09 mM for UDP-GlcNAc [2]. These parameters indicate moderate catalytic efficiency, consistent with the enzyme's role as a regulatory checkpoint in the pathway.

The enzyme exhibits positive cooperativity with a Hill coefficient of 2.3 ± 0.2, suggesting allosteric regulation and multiple binding sites [2]. This cooperative behavior is essential for the enzyme's regulatory function, allowing for sensitive responses to substrate concentration changes. The reaction mechanism involves a complex elimination-addition process rather than simple proton abstraction and reprotonation.

Mechanistic studies using isotope labeling experiments provide critical insights into the catalytic process. The epimerization in deuterium oxide results in deuterium incorporation at the C-2 position of both epimers, supporting a mechanism involving proton transfer at this position [3]. Primary kinetic isotope effects observed with [2-²H]UDP-GlcNAc (kH/kD = 1.8 ± 0.1) indicate that carbon-hydrogen bond cleavage occurs during the rate-determining step [2].

The proposed mechanism involves anti-elimination of UDP from UDP-GlcNAc to form 2-acetamidoglucal and UDP as enzyme-bound intermediates [3]. This mechanism is supported by positional isotope exchange experiments demonstrating that ¹⁸O labels in the sugar-UDP bridging position scramble into non-bridging diphosphate positions during epimerization [4]. The reaction likely proceeds through oxocarbenium ion-like transition states, consistent with the enzyme's structural homology to phosphoglycosyl transferases [5].

Structural Requirements for Enzymatic Activity

The structural architecture of UDP-GlcNAc 2-epimerase is characterized by two Rossmann-like domains that form a deep cleft containing the active site [5]. The enzyme adopts a homodimeric structure with each subunit composed of similar alpha/beta/alpha sandwich domains. The active site is located at the interface between these domains, providing an optimal environment for substrate binding and catalysis.

Critical structural features include a 10-degree interdomain rotation that is implicated in the regulatory mechanism [5]. This conformational change is essential for the enzyme's allosteric properties and its ability to respond to regulatory signals. The structure reveals several basic residues in the active site, including Asp95, Glu117, and Glu131, which likely participate in proton transfer at C-2 or stabilize the proposed oxocarbenium ion-like transition state [6].

The allosteric regulation of bacterial UDP-GlcNAc 2-epimerases represents a unique feature requiring UDP-GlcNAc as an activator. Structural studies of the Bacillus anthracis enzyme complexed with UDP-GlcNAc reveal the allosteric binding site and associated conformational changes [7]. The substrate UDP-GlcNAc binds in an extended pocket lined by hydrophilic residues, forming hydrogen bonds with conserved residues Gln43, Gln46, Gln70, His44, His242, Arg210, and Glu136 [7].

The binding of UDP-GlcNAc induces major conformational changes in three key loops (His209-Gly215, Ile65-Leu72, and Val241-Pro245), with the most striking being the flipping of the His209-Gly215 loop that results in a 12 Å shift in the guanidinium group position of Arg210 [8]. This conformational change is essential for catalytic competence and substrate channeling within the active site.

N-Acetylmannosamine Kinase Function

The N-acetylmannosamine kinase catalyzes the phosphorylation of N-acetylmannosamine to N-acetylmannosamine-6-phosphate using ATP as the phosphate donor [9]. This enzymatic activity represents the second committed step in sialic acid biosynthesis and is essential for the proper channeling of intermediates through the metabolic pathway.

Phosphorylation Mechanisms

The phosphorylation mechanism of N-acetylmannosamine kinase involves sophisticated substrate recognition and ATP coordination. Kinetic analysis of the Staphylococcus aureus enzyme reveals a Km for N-acetylmannosamine of 0.30 mM and for ATP of 0.73 mM, with a kcat of 262.6 s⁻¹ [10]. These parameters indicate high catalytic efficiency with a kcat/Km ratio of 870,000 M⁻¹s⁻¹, demonstrating the enzyme's effectiveness in phosphorylating its substrate.

The catalytic mechanism involves electron withdrawal from the ATP gamma-phosphate through coordination with the beta-phosphate, facilitated by critical residues including Asp7, Thr11, and Thr134 [10]. The magnesium ion coordination is essential for proper ATP positioning and activation. Structural studies reveal that substrate-induced conformational changes ensure that ATP hydrolysis occurs only when the sugar substrate is present, providing efficient catalysis and preventing wasteful ATP consumption.

The enzyme exhibits substrate specificity for N-acetylmannosamine over other related sugars. The C2 N-acetyl group is particularly important for binding, as evidenced by the similar Km values for N-acetylmannosamine and N-acetylglucosamine (0.30 and 0.26 mM, respectively) compared to glucose (15 mM) [10]. This specificity is achieved through specific interactions between the N-acetyl group and active site residues, including hydrogen bonding networks that stabilize the substrate in the proper orientation for phosphorylation.

Structural and Functional Analysis of Kinase Domains

The N-acetylmannosamine kinase domain exhibits a bi-lobal kinase architecture characteristic of the ROK (Repressor, ORF, Kinase) superfamily [11]. The structure consists of an N-terminal alpha/beta domain and a C-terminal domain, with the active site located in the cleft between these domains. This organization allows for the conformational changes necessary for efficient substrate binding and catalysis.

A critical structural feature is the zinc-finger motif, which in canonical ROK family members consists of a type I zinc-binding motif GHx9-11CxCGx2G(C/H)xE forming an HC3 type zinc finger [11]. The zinc ion is coordinated by one histidine and three cysteine residues, with the histidine from the ExGH motif playing a crucial role in substrate positioning. This motif is essential for proper protein folding and substrate recognition.

Crystal structures of the human N-acetylmannosamine kinase domain reveal detailed substrate binding interactions [12]. The ManNAc binding site involves multiple hydrogen bonds with conserved residues, including interactions with the hydroxyl groups at various positions on the sugar ring. The ATP binding site contains the characteristic DxGxT motif common to kinases, with the adenosine moiety accommodated in a pocket formed by residues 475-498 [11].

Comparative structural analysis reveals that not all N-acetylmannosamine kinases contain the zinc-finger motif. The enzyme from Fusobacterium nucleatum lacks this motif entirely, yet maintains catalytic activity, albeit with reduced substrate binding affinity [13]. This observation demonstrates that alternative structural solutions have evolved to maintain kinase function in the absence of the canonical zinc-finger motif.

The structural basis for substrate specificity involves multiple binding subsites that accommodate different portions of the N-acetylmannosamine molecule. The C1 hydroxyl is bound by Glu172, while Glu157 primarily binds C3 but also interacts with the C2 N-acetyl moiety [14]. The C4 hydroxyl is coordinated by Asn107, and the C6 position is bound by Asp108. These interactions collectively determine the enzyme's substrate specificity and catalytic efficiency.

Bifunctional Enzymes in ManNAc Metabolism

The mammalian UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase represents a unique bifunctional enzyme that catalyzes both the epimerization and phosphorylation reactions in sialic acid biosynthesis [15]. This enzyme organization provides several advantages, including substrate channeling, coordinated regulation, and metabolic efficiency.

GNE Enzyme Structure-Function Relationships

The GNE enzyme consists of two distinct functional domains connected by a flexible linker region. The N-terminal domain (residues 1-383) contains the UDP-GlcNAc 2-epimerase activity, while the C-terminal domain (residues 384-722) houses the N-acetylmannosamine kinase function [15]. Despite this domain organization, the enzyme exhibits complex interdomain communications that are essential for optimal catalytic efficiency.

Structural studies reveal that the epimerase domain adopts a similar fold to bacterial UDP-GlcNAc 2-epimerases, consisting of two Rossmann-like domains [1]. The human enzyme forms a tetramer in which UDP binds to the active site and CMP-Neu5Ac binds to the dimer-dimer interface. This tetrameric structure is stabilized by hydrophobic interactions involving residues Leu67, Val81, and Leu84, which form the core of the dimer-dimer interface [16].

The kinase domain exhibits the characteristic bi-lobal architecture of ROK family kinases, with the zinc-finger motif playing a crucial role in substrate recognition and catalysis [11]. The domain contains the conserved DxGxT ATP-binding motif and forms a hexameric structure in crystal forms, though the physiological relevance of this oligomerization state remains to be fully elucidated.

Domain deletion studies demonstrate that while each domain can function independently, their physical separation results in dramatic decreases in both enzymatic activities [15]. This observation indicates strong mutual adaptation of the two domains during evolution and suggests that interdomain interactions are essential for optimal catalytic function. The loss of activity upon domain separation cannot be attributed solely to the loss of substrate channeling, as it affects both the intrinsic catalytic properties of each domain.

Regulatory Control of Bifunctional Enzyme Activity

The regulatory control of GNE enzyme activity involves multiple levels of control, including allosteric regulation, post-translational modifications, and dynamic oligomerization states. The most well-characterized regulatory mechanism is the feedback inhibition by CMP-Neu5Ac, the downstream product of the sialic acid biosynthetic pathway [1].

CMP-Neu5Ac binds to a specific allosteric site located at the dimer-dimer interface of the epimerase domain, causing the enzyme to adopt a tightly closed and inactive conformation [1]. This binding involves critical residues Arg263 and Arg266, and mutations in these residues can cause sialuria, a disease characterized by excessive sialic acid production due to defective feedback inhibition [1]. The allosteric inhibition ensures that sialic acid biosynthesis is tightly regulated and prevents overproduction of this important metabolite.

The enzyme exhibits dynamic oligomerization behavior, existing in equilibrium between dimeric and tetrameric forms [17]. The tetrameric state is stabilized by UDP-GlcNAc binding and represents the catalytically active form for both epimerase and kinase activities. In contrast, the dimeric form retains only kinase activity, providing a mechanism for differential regulation of the two enzymatic functions [18].

Post-translational regulation includes phosphorylation by protein kinase C, which results in upregulation of enzyme activity [19]. The enzyme contains eight conserved protein kinase C phosphorylation motifs, and phosphorylation at these sites enhances both epimerase and kinase activities. This regulation allows the enzyme to respond to cellular signaling pathways and metabolic demands.

The subcellular localization of GNE also contributes to its regulatory control. The enzyme is found primarily in the Golgi apparatus, where sialic acid incorporation into glycoconjugates occurs, but it also localizes to the nucleus [20]. This dual localization suggests additional regulatory functions beyond its catalytic activities, possibly involving interactions with transcriptional machinery or chromatin-modifying complexes.

Substrate channeling represents another important regulatory mechanism in the bifunctional enzyme. The physical connection between the two active sites allows for efficient transfer of N-acetylmannosamine from the epimerase domain to the kinase domain without release into the bulk solution [15]. This channeling mechanism prevents the intermediate from being utilized by competing enzymes and ensures efficient flux through the sialic acid biosynthetic pathway.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 9 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7772-94-3